molecular formula C8H14Cl2N2S B2590513 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2287314-28-5

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine;dihydrochloride

Cat. No. B2590513
CAS RN: 2287314-28-5
M. Wt: 241.17
InChI Key: SLRZKPWCWQQVOZ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine is a chemical compound with the CAS Number: 1303845-63-7 . It has a molecular weight of 168.26 . The IUPAC name for this compound is 1-(4-methyl-1,3-thiazol-2-yl)cyclobutylamine . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine is 1S/C8H12N2S/c1-6-5-11-7(10-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.26 . It is stored at room temperature and is in liquid form .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Schiff Base Ligands and Metal Complexes : Schiff base ligands containing cyclobutane and thiazole rings, similar to the chemical structure , have been synthesized and their metal complexes were tested for antimicrobial activities. Some complexes showed activity against various microorganisms, suggesting potential antimicrobial applications (Cukurovalı et al., 2002).

  • Synthesis and Biological Activity : New derivatives of 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole were synthesized and tested for antibacterial activity, demonstrating potential in creating antibacterial agents (Koparır et al., 2004).

  • Anticancer Agents : Benzimidazole–thiazole derivatives were synthesized and tested for their anticancer activity. Some compounds showed promising results against cancerous cell lines, indicating potential use in cancer treatment (Nofal et al., 2014).

Structural and Synthetic Studies

  • Thermal Rearrangements : Studies on N-cyclohexylidene-4-methyl-1-(methylthio)penta-1,3-dien-1-amine, which bears structural resemblance to the chemical , revealed unusual thermal rearrangements. This suggests its potential in synthesizing novel chemical structures (Nedolya et al., 2002).

  • Cycloaddition Reactions : The [3 + 2] cycloaddition reactions of electron-rich olefins with various compounds produced substituted cyclobutane derivatives, demonstrating the chemical's utility in synthetic organic chemistry (Yadav et al., 2003).

  • Molecular Structure Analysis : An experimental and theoretical investigation was conducted on a molecule structurally similar to 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine; dihydrochloride. This study provided insights into the molecular and electronic structure of such compounds, which is crucial for designing new materials and pharmaceuticals (Özdemir et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-6-5-11-7(10-6)8(9)3-2-4-8;;/h5H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRZKPWCWQQVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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